molecular formula C25H31N7O2S B015920 Acriflavin-Biotin Conjugate CAS No. 1041387-90-9

Acriflavin-Biotin Conjugate

Cat. No.: B015920
CAS No.: 1041387-90-9
M. Wt: 493.6 g/mol
InChI Key: YWYQMAHVCTUSQN-UHFFFAOYSA-N
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Scientific Research Applications

Acriflavin-Biotin Conjugate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of the Acriflavin-Biotin Conjugate is proteins, peptides, and other biomolecules containing primary amines . The conjugate is designed to interact with these targets, enabling the biotinylated protein to be captured by streptavidin immobilized on a surface .

Mode of Action

The this compound operates through a simple and quick process. The antibody to be labeled is used to reconstitute a freeze-dried activator compound, and the resulting mixture is added to the biotin chromophore ligand vial . This interaction results in the formation of the conjugate, which can then interact with its targets .

Biochemical Pathways

The biochemical pathways affected by the this compound are primarily those involving biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Pharmacokinetics

The pharmacokinetics of Acriflavin-Biotin Conjugates are influenced by the properties of the antibody backbone . Factors such as target-specific binding, neonatal Fc receptor-dependent recycling, and Fc effector functions play a role in determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the conjugate .

Result of Action

The result of the action of the this compound is the successful labeling of the target proteins with biotin . This allows for the biotinylated protein to be captured by streptavidin immobilized on a surface, enabling various assays such as Western Blot, ELISA, and Immunohistochemistry .

Action Environment

The action environment of the this compound can influence its action, efficacy, and stability. For instance, the conjugation procedure requires a specific pH range (6.5 to 8.5) for optimal results . Additionally, the conjugate is suitable for fluorescence, indicating that its action can be influenced by light exposure .

Future Directions

Acriflavine has been recognized as a potent inhibitor of SARS-CoV-2 and other betacoronaviruses . The high sequence identity among SARS-CoV2-PL pro across betacoronaviruses indicates that Acriflavin can be used as an antiviral compound for betacoronaviruses in general, and thus could represent a drug ready to use for future outbreaks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acriflavin-Biotin Conjugate typically involves the chemical reaction between acriflavin and biotin. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Acriflavin-Biotin Conjugate is unique due to its combination of acriflavin’s fluorescent properties and biotin’s strong binding affinity. This makes it particularly useful in applications requiring both fluorescence and specific targeting of biotinylated molecules .

Properties

IUPAC Name

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQMAHVCTUSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401655
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041387-90-9
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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